molecular formula C5H2ClNO2S2 B13521936 4-Cyanothiophene-3-sulfonyl chloride

4-Cyanothiophene-3-sulfonyl chloride

Cat. No.: B13521936
M. Wt: 207.7 g/mol
InChI Key: XHSYPGLBFXTTCP-UHFFFAOYSA-N
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Description

4-Cyanothiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClNO2S2. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyanothiophene-3-sulfonyl chloride typically involves the chlorination of 4-cyanothiophene-3-sulfonic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds smoothly, yielding the desired sulfonyl chloride derivative .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Cyanothiophene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted thiophene derivatives, which have applications in different fields of chemistry and material science .

Mechanism of Action

The mechanism of action of 4-Cyanothiophene-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the thiophene ring .

Comparison with Similar Compounds

  • 4-Cyanothiophene-2-sulfonyl chloride
  • 4-Cyanothiophene-3-carboxylic acid
  • 4-Cyanothiophene-3-boronic acid

Comparison: 4-Cyanothiophene-3-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts distinct reactivity compared to other cyanothiophene derivatives. This makes it a valuable intermediate in the synthesis of various thiophene-based compounds with diverse applications .

Properties

Molecular Formula

C5H2ClNO2S2

Molecular Weight

207.7 g/mol

IUPAC Name

4-cyanothiophene-3-sulfonyl chloride

InChI

InChI=1S/C5H2ClNO2S2/c6-11(8,9)5-3-10-2-4(5)1-7/h2-3H

InChI Key

XHSYPGLBFXTTCP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)S(=O)(=O)Cl)C#N

Origin of Product

United States

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